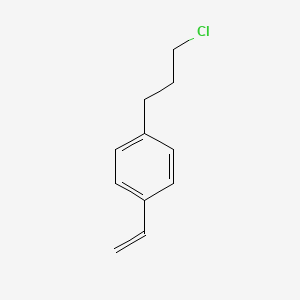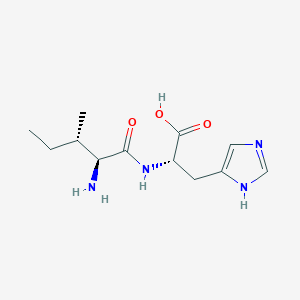
Ile-His
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for Ile-His were not found in the search results, peptides like this compound are often synthesized using methods such as solid-phase peptide synthesis. Additionally, enzymes like coronafacic acid ligases, which are involved in the synthesis of bacterial phytotoxins, have been found to catalyze amide bond formation with a wide range of substrates .Molecular Structure Analysis
The molecular formula of this compound is C12H20N4O3 . The InChIKey, a unique identifier for chemical substances, for this compound is QNBYCZTZNOVDMI-HGNGGELXSA-N . The canonical SMILES (Simplified Molecular Input Line Entry System) representation is CCC©C(C(=O)NC(CC1=CN=CN1)C(=O)O)N .Chemical Reactions Analysis
The Edman degradation is a method used for sequencing peptides like this compound. This method involves cleaving one amino acid at a time from an end of the peptide chain. That terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.31 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of this compound are 268.15354051 g/mol . The topological polar surface area is 121 Ų , and it has a heavy atom count of 19 .Relevant Papers A paper titled “Characterization of this compound-Arg-Phe, a novel rice-derived vasorelaxing peptide with hypotensive and anorexigenic activities” was found during the search . This paper focuses on a peptide related to this compound, specifically this compound-Arg-Phe, and discusses its vasorelaxing and hypotensive activities .
Applications De Recherche Scientifique
Isotope Labeling Experiments and Metabolic Engineering
Isotope labeling experiments (ILEs) play a crucial role in metabolic engineering, providing vital information for identifying potential modifications like knockouts and overexpression targets. These experiments have been instrumental in increasing product formation, discovering new metabolic functions, and enhancing the efficiency of host cell factories (McAtee, Jazmin, & Young, 2015). They are used in both academic and industrial labs to improve product titer, rate, or yield in a directed manner.
Validation of Isotopic Analyses in Metabolic Systems
The quality of isotopic data in ILEs is paramount for reliable biological interpretations. A comprehensive methodology to evaluate mass spectrometry methods used in isotopic studies of metabolic systems ensures accurate and precise isotopic measurements. This approach identifies reliable isotopic data and supports the identification of sources of systematic biases, thereby enhancing the biological value of ILEs (Heuillet et al., 2017).
Computer-Based Science Inquiry Learning Environments
Research on science inquiry learning environments (ILEs) provides insights into platforms that support learners, teachers, developers, and researchers. These environments leverage the principles of the learning sciences to create effective educational platforms, promoting the use of existing platforms over starting anew (Donnelly, Linn, & Ludvigsen, 2014).
Research-Practice Partnerships in STEM Informal Learning Environments
ILEs in STEM education, particularly through Living Laboratory models, offer unique educational opportunities. These partnerships between university researchers, community educators, and the public foster mutual benefits, such as experience in public communication for university partners and encouragement for community members to pursue STEM fields (Kuhl, Lim, Guerriero, & Damme, 2019).
Land-Atmosphere Interactions in the Earth System
The integrated land ecosystem-atmosphere processes study (iLEAPS) focuses on the fundamental processes linking land-atmosphere exchange with climate, water cycle, and tropospheric chemistry. It highlights the importance of understanding these complex interactions for addressing global sustainability challenges (Suni et al., 2015).
Kinetic Isotope Effects in Metabolic Systems
Kinetic isotope effects (KIEs) significantly impact the functioning of metabolic systems in ILEs. Understanding these effects at the system level is essential for accurately interpreting metabolic operation and isotopic patterns, thereby validating the biological value of ILEs (Millard, Portais, & Mendes, 2015).
Mécanisme D'action
Target of Action
Ile-His, also known as H-Ile-His-OH, is a dipeptide composed of the amino acids isoleucine (Ile) and histidine (His)It’s known that dipeptides can interact with various cellular components, including receptors, enzymes, and transporters .
Biochemical Pathways
This compound may be involved in several biochemical pathways. For instance, it’s suggested that this compound might be involved in the renin-angiotensin system (RAS), a crucial pathway for blood pressure regulation . .
Pharmacokinetics
It’s known that dipeptides are generally well-absorbed in the gut and can be distributed throughout the body . The metabolism of this compound likely involves enzymatic breakdown into its constituent amino acids, while excretion likely occurs via the kidneys .
Result of Action
Given its potential interaction with ace2, it might influence processes such as blood pressure regulation and inflammation
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as pH, temperature, and presence of other molecules can affect the stability and activity of this compound . Moreover, the physiological environment within the body, including factors like enzymatic activity and presence of transporters, can also influence the absorption, distribution, metabolism, and excretion of this compound .
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-7(2)10(13)11(17)16-9(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t7-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBYCZTZNOVDMI-HGNGGELXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Ile-His motif in the context of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)?
A1: Research suggests that the this compound motif in Angiotensin II plays a crucial role in its interaction with Angiotensin II type I antagonists. [] These antagonists, which typically feature modifications at position 8, disrupt the Tyr-Ile-His bend observed in Angiotensin II agonists. This difference in backbone structure highlights the importance of the this compound motif in agonist binding and activation of the Angiotensin II type I receptor. []
Q2: Does the this compound motif contribute to the binding of peptides to the renin active site?
A2: While the His-Pro-Phe motif is identified as a crucial determinant of renin substrate specificity, the this compound sequence, immediately following this motif, appears to be less critical for direct binding. [] Studies utilizing mutant angiotensinogens with substitutions at positions 5-10, encompassing this compound, indicate that this region influences the cleavage site rather than completely abolishing renin activity. []
Q3: Is there evidence of the this compound motif interacting with metal ions?
A3: While not directly demonstrated with this compound, a study on the peptide CH3CO-Cys-Ala-Ile-His-NH2, a model of a conserved motif in histone H3, revealed the formation of macrochelate complexes with Nickel (II). [] This suggests a potential for metal ion interaction involving histidine within similar sequences. Further research is needed to confirm if the this compound dipeptide alone exhibits such interactions.
Q4: What happens when the tyrosine residue preceding the this compound motif in Angiotensin II is modified?
A4: Modifications to the tyrosine residue in Angiotensin II significantly impact its activity. Replacing the tyrosine hydroxyl group with negatively charged or electronegative groups, such as a carboxylate or trifluoromethyl group, abolishes the agonist activity. [] This suggests that the tyrosinate pharmacophore plays a critical role in receptor activation and cannot be easily substituted. []
Q5: Can modifications to the this compound motif in Angiotensin II enhance its stability?
A5: While not directly addressing the this compound motif, research indicates that incorporating α-methylation at the tyrosine residue in position 4 of Angiotensin II increases its resistance to enzymatic degradation by α-chymotrypsin without significantly altering its pressor activity. [] This suggests that strategic modifications near the this compound motif might enhance peptide stability without compromising biological activity.
Q6: What analytical techniques are employed to study peptides containing the this compound motif?
A6: A variety of analytical techniques are used to study peptides containing the this compound motif. These include:
- High-Performance Liquid Chromatography (HPLC): Used to purify and separate peptides based on their physicochemical properties. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure and conformational properties of peptides in solution. [, ]
- Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of peptides. []
- Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of ions and identify peptides based on their fragmentation patterns. [, ]
- Fluorescence Spectroscopy: Employed in assays to monitor enzyme activity using specifically designed fluorogenic peptide substrates. [, ]
Q7: What are the biological effects of peptides containing the this compound motif?
A7: The biological effects of peptides containing the this compound motif are diverse and depend on the specific peptide sequence and its target receptor or enzyme. Some examples include:
- Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe): A potent vasoconstrictor involved in blood pressure regulation. [, ]
- Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro): Exhibits antidiuretic effects and potentially plays a role in fluid balance. []
- This compound-Arg-Phe: A rice-derived peptide with CCK-dependent vasorelaxing activity, showing potential as an antihypertensive and anorexigenic agent. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



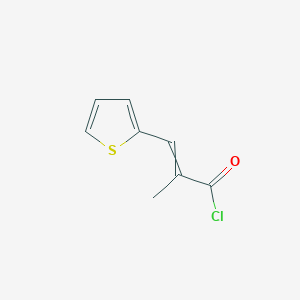
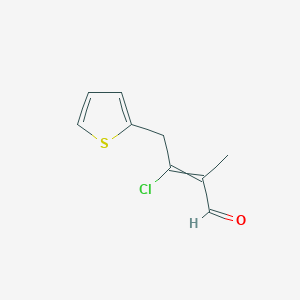

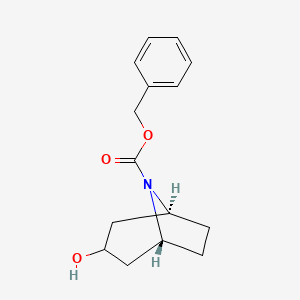

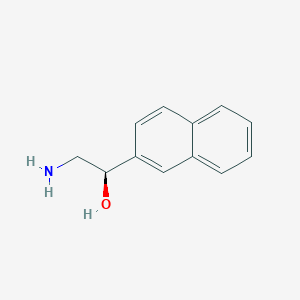
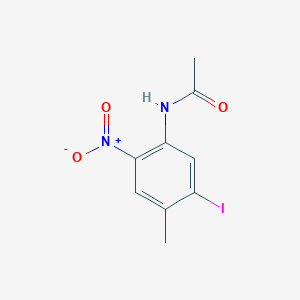

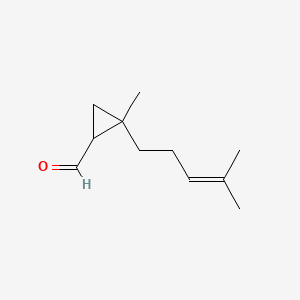
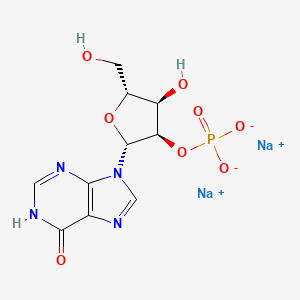
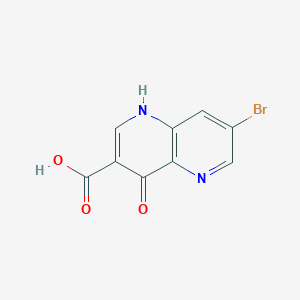

![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B3317772.png)
